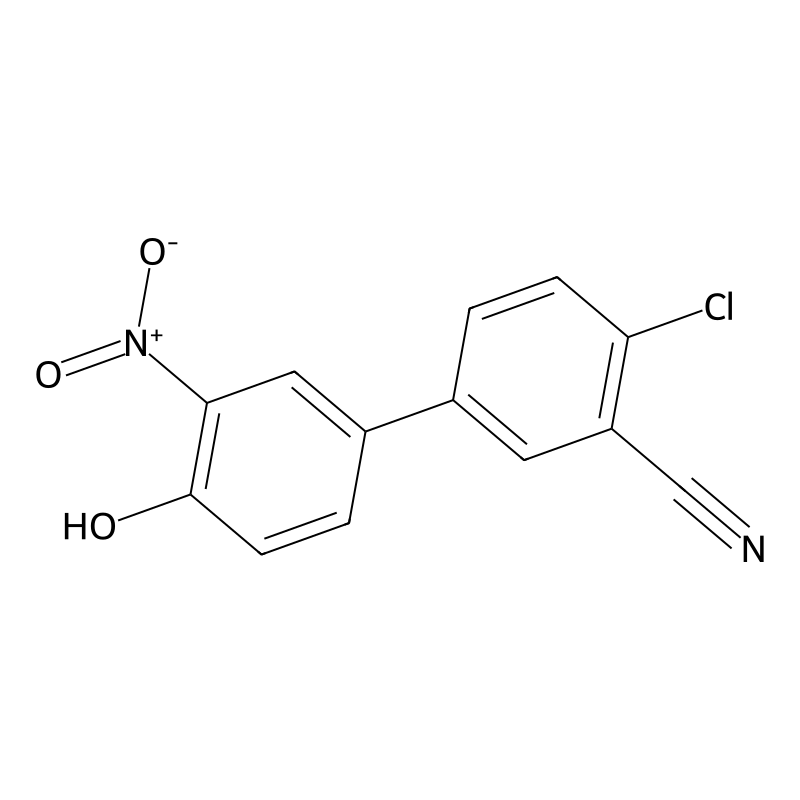

4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95%

Catalog No.

S6670254

CAS No.

1261957-66-7

M.F

C13H7ClN2O3

M. Wt

274.66 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261957-66-7

Product Name

4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95%

IUPAC Name

2-chloro-5-(4-hydroxy-3-nitrophenyl)benzonitrile

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

InChI

InChI=1S/C13H7ClN2O3/c14-11-3-1-8(5-10(11)7-15)9-2-4-13(17)12(6-9)16(18)19/h1-6,17H

InChI Key

DRJBZTXZJPMROT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)[N+](=O)[O-])O

4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95%, commonly known as Nifenazone, is an organic chemical compound. It is used in scientific research due to its diverse properties and applications in various fields. This paper aims to comprehensively discuss the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions of Nifenazone.

Nifenazone is a nitrophenol derivate, which is a class of organic chemicals that have a nitro group (-NO2) attached to a phenol ring. In 1955, Nifenazone was first synthesized in Japan as a non-steroidal, anti-inflammatory drug (NSAID) used to treat joint and muscle pain. However, due to its hepatotoxicity, its medical use was discontinued, and it is now mainly used in scientific research as a reference compound due to its unique properties.

Nifenazone has a molecular formula of C13H8ClN3O3 and a molecular weight of 291.67 g/mol. It is crystalline, yellow-powdered, and odorless. Its melting point is 201-203°C, and it is slightly soluble in water, but soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide. Nifenazone has acidic properties since it has a phenol hydroxyl group that can donate a proton to a base to form a salt.

Nifenazone synthesis involves the reaction between 4-chloro-3-nitroaniline and 4-hydroxy-3-cyanophenol, which results in the formation of an intermediate compound. Further reaction of this compound with acetylacetone in the presence of a base produces Nifenazone. Characterization of Nifenazone involves various spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Nifenazone can be quantitatively analyzed using analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and ultraviolet-visible (UV-Vis) spectroscopy. These techniques enable the determination of its purity, concentration, and other chemical properties vital in scientific research.

Nifenazone has various biological properties that make it useful in scientific research. For instance, it has anti-inflammatory, analgesic, antipyretic, and anti-tumor properties. These properties are attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes that play a role in inflammatory response and tumor growth. In addition, Nifenazone has been shown to inhibit microbial growth, particularly in bacterial strains such as Escherichia coli and Staphylococcus aureus.

Like other nitrophenols, Nifenazone can be toxic to humans and animals if ingested or absorbed through the skin. Studies have shown that Nifenazone can cause liver and kidney damage in rodents and dogs when administered in high doses. Therefore, strict safety precautions should be taken when handling Nifenazone, and its usage should be limited in scientific research.

Nifenazone has various applications in scientific experiments due to its unique properties. For example, it can be used as a reference compound in drug discovery studies to evaluate the efficacy of new compounds. In addition, it can be used as a standard in analytical methods used to in drug analysis. Moreover, Nifenazone can be used in the development of analytical techniques for quantifying nitrophenols in environmental samples.

Currently, there is ongoing research aimed at exploring the potential applications of Nifenazone in various fields. For instance, studies have shown that Nifenazone can be used in the treatment of leukemic cells due to its ability to induce cell death. Moreover, Nifenazone is being explored for its use in drug delivery systems due to its unique chemical properties.

Nifenazone potential implications in various fields of research and industry are vast. For instance, it can be used in drug development for the treatment of cancer, inflammation, and pain. In addition, it can be used in environmental monitoring to quantify nitrophenols, which are environmental pollutants. Moreover, Nifenazone can find applications in materials science for its use in drug delivery systems.

Despite its unique properties, Nifenazone has some limitations that hinder its usage in scientific research. For instance, its hepatotoxicity limits its use in medical applications. Moreover, its low water solubility limits its applications in environmental monitoring. Future research should focus on mitigating these limitations to expand the potential applications of Nifenazone. Some of the future directions of research include:

- Synthesis of Nifenazone analogs with reduced hepatotoxicity.

- Investigation of the potential of Nifenazone to reverse multidrug resistance in cancer cells.

- Development of new analytical methods for the detection of Nifenazone in environmental samples.

- Exploration of the potential of Nifenazone for use in photochromic materials.

- Synthesis of Nifenazone analogs with reduced hepatotoxicity.

- Investigation of the potential of Nifenazone to reverse multidrug resistance in cancer cells.

- Development of new analytical methods for the detection of Nifenazone in environmental samples.

- Exploration of the potential of Nifenazone for use in photochromic materials.

In conclusion, Nifenazone is an organic chemical compound that has various properties and applications in scientific research. Despite its limitations, Nifenazone has potential implications in various fields, including drug development, environmental monitoring, and materials science. With continued research, it is possible to mitigate its limitations and expand its applications in various fields.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

274.0145198 g/mol

Monoisotopic Mass

274.0145198 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds